

An In-depth Technical Guide on the Solubility of Fmoc-Ser(OAll)-OH

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Compound of Interest

Compound Name: Fmoc-ser-oall

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This technical guide provides a comprehensive overview of the available solubility data for N- α -Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative data for this derivative, this guide also includes relevant information on closely related Fmoc-serine derivatives to provide valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Fmoc-Ser(OAll)-OH

Fmoc-Ser(OAll)-OH is a white to off-white solid powder. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₂₁ H ₂₁ NO ₅
Molecular Weight	367.39 g/mol
Appearance	White to off-white solid
Storage Conditions	Typically stored at -20°C to 2-8°C

Solubility of Fmoc-Serine Derivatives

While specific quantitative solubility data for Fmoc-Ser(OAll)-OH in various organic solvents remains largely unpublished in readily accessible literature, the general solubility of Fmoc-

amino acids is well-understood to be favorable in polar aprotic solvents commonly used in peptide synthesis. Data for structurally similar Fmoc-serine derivatives can provide a useful benchmark.

Compound	Solvent	Solubility	Notes
Fmoc-Ser-OH	Dimethyl sulfoxide (DMSO)	200 mg/mL (611.00 mM)	Ultrasonic assistance may be needed. [1]
Fmoc-Ser(tBu)-OH	Dimethylformamide (DMF)	Clearly soluble	Qualitative assessment at 1 mmole in 2 ml (approx. 192 mg/mL).
Fmoc-Ser(Trt)-OH	Dimethylformamide (DMF)	Clearly soluble	Qualitative assessment at 1 mmole in 2 ml (approx. 292 mg/mL). [2]
General Fmoc-Amino Acids	PolarClean	>0.4 M	Most are highly soluble (>0.9 M). [3]
General Fmoc-Amino Acids	N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)	Generally high	These are the most widely used solvents for Fmoc-SPPS. [4]

It is important to note that the allyl protecting group on the serine side chain of Fmoc-Ser(OAll)-OH may influence its solubility profile compared to the unprotected (Fmoc-Ser-OH) or tert-butyl protected (Fmoc-Ser(tBu)-OH) analogues.

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for efficient peptide synthesis. The following is a general experimental protocol that can be adapted to determine the solubility of Fmoc-Ser(OAll)-OH in various solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of Fmoc-Ser(OAll)-OH in a given solvent at a specific temperature.

Materials:

- Fmoc-Ser(OAll)-OH
- Solvents of interest (e.g., DMF, DMSO, NMP, Dichloromethane (DCM), Tetrahydrofuran (THF))
- Vials with screw caps
- Magnetic stirrer and stir bars or a vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Piperidine solution (20% in DMF)
- Volumetric flasks and pipettes

Procedure:

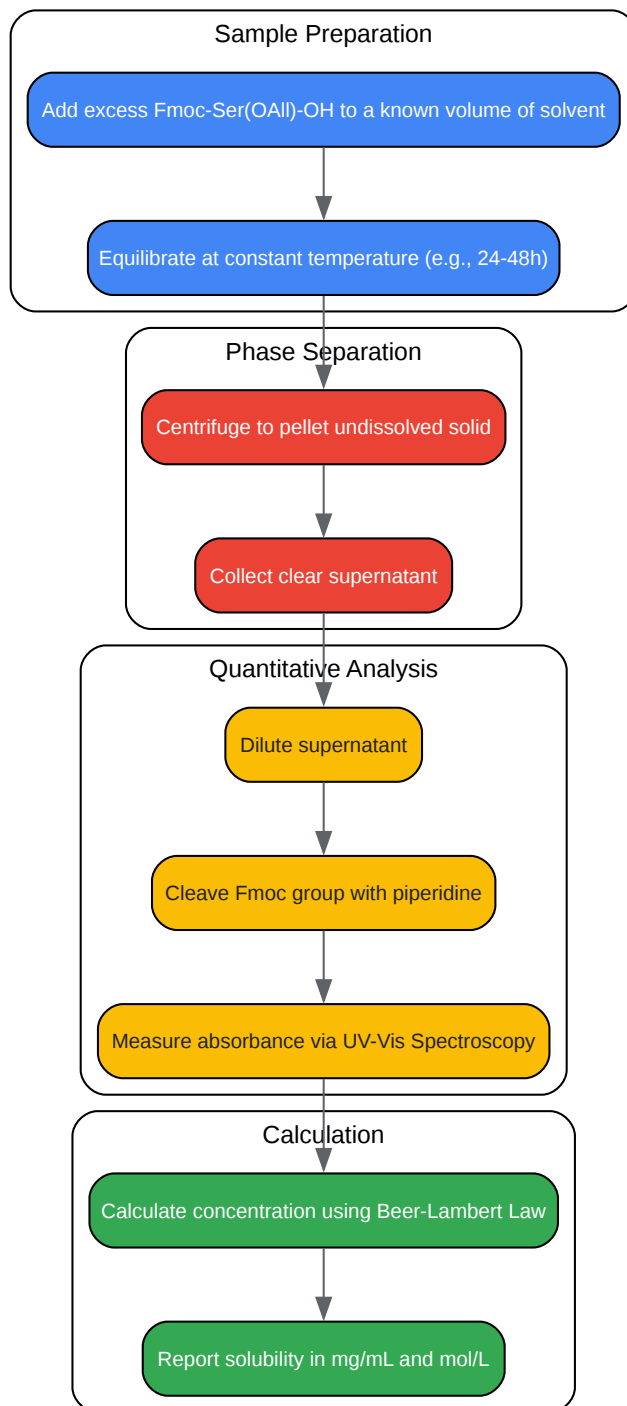
- Preparation of Saturated Solutions:
 - Add an excess amount of Fmoc-Ser(OAll)-OH to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
 - Seal the vials to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:

- After equilibration, allow the suspension to settle.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the clear supernatant for analysis.
- Quantification using UV-Vis Spectroscopy (Fmoc Cleavage Method):
 - Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the spectrophotometer.
 - To a known volume of the diluted supernatant, add a solution of 20% piperidine in DMF to cleave the Fmoc group. This reaction forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.^[5]
 - Allow the reaction to proceed for approximately 30 minutes.
 - Measure the absorbance of the resulting solution at its maximum wavelength (typically around 301 nm).
 - Calculate the concentration of the Fmoc-adduct using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar absorptivity of the dibenzofulvene-piperidine adduct (a commonly accepted value is $7800 \text{ M}^{-1}\text{cm}^{-1}$ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
 - Back-calculate the original concentration of Fmoc-Ser(OAll)-OH in the saturated solution, accounting for all dilutions.
- Data Reporting:
 - Express the solubility in units of mg/mL and mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of Fmoc-Ser(OAll)-OH solubility.

Workflow for Solubility Determination of Fmoc-Ser(OAll)-OH

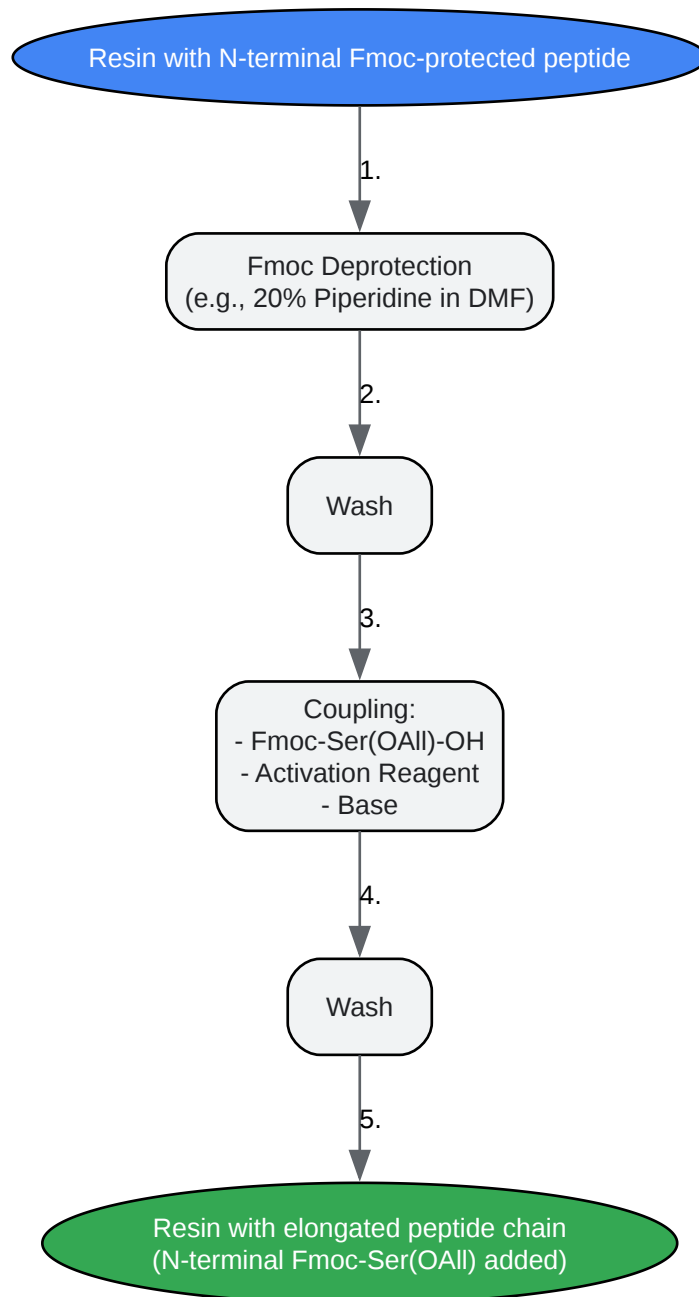
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Caption: Experimental workflow for determining the solubility of Fmoc-Ser(OAll)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-Ser(OAll)-OH is a critical parameter in SPPS, as inefficient dissolution can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product. The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Ser(OAll)-OH, into a growing peptide chain on a solid support is depicted below.

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

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Caption: A single amino acid coupling cycle in Fmoc solid-phase peptide synthesis.

In conclusion, while direct quantitative solubility data for Fmoc-Ser(OAll)-OH is sparse, a comprehensive understanding can be derived from related compounds and established analytical procedures. The protocols and workflows provided in this guide offer a robust framework for researchers to determine and apply the solubility parameters of this important reagent in their synthetic endeavors.

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